N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)acetamide
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Description
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)acetamide, also known as PC-10, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PC-10 is a heterocyclic compound with a molecular formula of C15H13ClN4OS and a molecular weight of 342.81 g/mol.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives exhibit significant antioxidant activity. These complexes, through various hydrogen bonding interactions, demonstrate 1D and 2D supramolecular architectures, which are crucial for understanding the effect of hydrogen bonding on self-assembly processes (Chkirate et al., 2019).
Insecticidal Assessment
A study on novel heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, showcased the potential of such compounds in pest control, indicating their role in agricultural research and development of new insecticides (Fadda et al., 2017).
Antimicrobial Activities
Synthesis and characterization of novel thiazole derivatives , incorporating pyrazole moiety, have shown significant antibacterial and antifungal activities. This highlights the compound's relevance in developing new antimicrobial agents (Saravanan et al., 2010).
Antitumor Activity
Research into novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives has explored their synthesis and potential as antitumor agents. Some of these compounds demonstrated promising inhibitory effects on different cell lines, indicating their importance in cancer research (Albratty et al., 2017).
Glutaminase Inhibitors
The development of BPTES analogs as glutaminase inhibitors is a critical area of research for understanding cancer metabolism. These compounds, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, have shown potential in attenuating the growth of human lymphoma cells, presenting a new avenue for cancer therapy (Shukla et al., 2012).
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4OS/c1-10(20)19(9-8-18-7-3-6-16-18)14-17-13-11(15)4-2-5-12(13)21-14/h2-7H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIOAGCVRWFUHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCN1C=CC=N1)C2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)acetamide |
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